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molecular formula C6H10OS2 B1665233 Allicin CAS No. 539-86-6

Allicin

Cat. No. B1665233
M. Wt: 162.3 g/mol
InChI Key: JDLKFOPOAOFWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179632B2

Procedure details

Allicin is produced from the Alliin, prepared by the method detailed in (d), by the simple procedure of either dissolving in distilled water or taking a given amount of the liquid Alliin produced above and adding a small amount of fresh garlic in the form a pealed complete whole clove. The mixture is then combined in a blender for up to 5 minutes, typically 2 minutes, resulting in the complete disintegration of the garlic clove and the release of the garlic enzyme Alliinase. Conversion of the Alliin present by the enzyme alliinase occurs rapidly with approximately 50% of the Alliin being converted. Further additions of garlic result in a further conversion of Alliin to Allicin. The HPLC method described by Iberl, Müller and Knobloch (1990) using a derivatising agent showed that both isomers of Alliin were converted to Allicin and substantially all Alliin present could be converted to Allicin. While the activity of the enzyme rapidly decreased following addition some activity remained for up to 24 hours, as demonstrated by FIG. 1, with the Allicin increasing and the Alliin decreasing with time without further addition of the enzyme. Storage of the reaction mixture at 20° C. did not completely stop the reaction.
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:9]([OH:11])=[O:10])[CH2:3][S:4]([CH2:6][CH:7]=[CH2:8])=[O:5]>O>[NH2:1][C@H:2]([C:9]([OH:11])=[O:10])[CH2:3][S:4]([CH2:6][CH:7]=[CH2:8])=[O:5].[CH2:8]=[CH:7][CH2:6][S:4](=[O:5])[S:4][CH2:3][CH:2]=[CH2:9]

Inputs

Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CS(=O)CC=C)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CS(=O)CC=C)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CS(=O)CC=C)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method
CUSTOM
Type
CUSTOM
Details
produced above and
ADDITION
Type
ADDITION
Details
adding a small amount of fresh garlic in the form a pealed complete whole clove
CUSTOM
Type
CUSTOM
Details
up to 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
typically 2 minutes, resulting in the complete disintegration of the garlic clove
Duration
2 min

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CS(=O)CC=C)C(=O)O
Name
Type
product
Smiles
C=CCS(SCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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